![molecular formula C21H24N2O4S B2494366 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 941935-38-2](/img/structure/B2494366.png)
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multi-step reactions, starting from basic naphthalene derivatives or pyrrolidinone precursors. A common approach may include acylation, etherification, amidation, and sulfonation steps, tailored to introduce the specific functional groups required for the final compound. For instance, the synthesis of antiestrogenic sulfonamide derivatives has been reported through acylation of beta-tetralone followed by Grignard reaction, demethylation, and subsequent etherification and methanesulfonate salt formation (Jones et al., 1979).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those similar to the target compound, is characterized by the presence of a sulfonamide group attached to a naphthalene backbone, which is further modified by substituents that define its specific chemical behavior and physical properties. Advanced techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate these structures, providing detailed insights into the arrangement of atoms and the stereochemistry of the molecule.
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cyclization reactions. These reactions are influenced by the nature of the substituents present on the naphthalene ring and the adjacent functional groups. For example, the reactivity of sulfonamides can be modified through the introduction of methoxy or pyrrolidinyl groups, affecting their potential for forming new bonds and interacting with other chemical entities.
Physical Properties Analysis
The physical properties of sulfonamide derivatives are largely determined by their molecular structure. Factors such as solubility, melting point, and crystallinity can be influenced by the presence of specific functional groups. For instance, the introduction of methoxy groups may increase solubility in organic solvents, while the presence of a sulfonamide group could contribute to higher melting points and crystalline stability.
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and reactivity, are pivotal in their chemical behavior and applications. The sulfonamide group, in particular, is known for its weakly basic nature, allowing these compounds to act as hydrogen bond acceptors. Furthermore, the structural features of the compound, such as the presence of an oxopyrrolidinyl group, can significantly affect its reactivity, enabling specific interactions and reactions relevant to its potential applications.
Scientific Research Applications
Herbicidal Activity
- Hosokawa et al. (2001) synthesized derivatives of this compound, focusing on their herbicidal activities. The study identified certain enantiomers with significant herbicidal properties, emphasizing the importance of stereochemistry in agricultural applications (Hosokawa et al., 2001).
Antimicrobial Agents
- Mohamed et al. (2021) prepared new tetrahydronaphthalene-sulfonamide derivatives, demonstrating potent antimicrobial activities against various bacterial and fungal strains. This research highlights the compound's potential in developing new antimicrobial therapies (Mohamed et al., 2021).
Antiestrogenic Activity
- A study by Jones et al. (1979) investigated the antiestrogenic activity of similar compounds. Their research provided insights into potential applications in hormonal therapies and breast cancer treatment (Jones et al., 1979).
Tumor Research and Therapy
- Berardi et al. (2005) explored the antiproliferative activity in rat C6 glioma cells of derivatives of this compound. The findings are significant for tumor research and potential therapeutic applications (Berardi et al., 2005).
Thromboxane Receptor Antagonists
- Research by Wang et al. (2014) synthesized derivatives as thromboxane A2 prostanoid (TP) receptor antagonists. Their work contributes to the development of antithromboxane therapies (Wang et al., 2014).
Cancer Imaging
- Wang et al. (2008) conducted a study on carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8, a critical area in cancer diagnostics and treatment planning (Wang et al., 2008).
Future Directions
The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research into new pyrrolidine compounds with different biological profiles . Future directions could include the design and synthesis of new derivatives, as well as studies to better understand their mechanisms of action and potential therapeutic applications .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, like the one in this molecule, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, potentially leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-20-14-17(9-11-19(20)23-12-4-7-21(23)24)22-28(25,26)18-10-8-15-5-2-3-6-16(15)13-18/h8-11,13-14,22H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVZPQMKLAGTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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